molecular formula C14H15N5O B6504905 N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide CAS No. 1421523-61-6

N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide

Cat. No. B6504905
CAS RN: 1421523-61-6
M. Wt: 269.30 g/mol
InChI Key: NRQROYHELTVSNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the construction of the pyrrolidine and pyrimidine rings from different cyclic or acyclic precursors . The exact synthesis process for “N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide” is not specified in the available literature.


Molecular Structure Analysis

The molecular structure of “N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide” is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrimidine ring is a key component in many bioactive compounds .

Scientific Research Applications

Targeted Inhibition of c-Jun-N-terminal Kinase 3 (JNK3)

Researchers have designed derivatives of this compound as selective inhibitors of JNK3, a target for treating neurodegenerative diseases . These derivatives show promise in modulating JNK3 activity.

Cell Cycle Arrest and Apoptosis Induction

Mechanistic investigations of certain derivatives revealed their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, compound 5k demonstrated these effects in HepG2 cells .

Plant Growth Stimulation

Preliminary biological screening of synthesized compounds showed pronounced plant growth stimulation, comparable to heteroauxin . This suggests potential agricultural applications.

Elaboration of Pharmacologically Active Diazines

The pyrrolidine ring can be incorporated into diazine derivatives with clinical applications. These compounds exhibit diverse pharmacological profiles .

Stereoisomer-Dependent Binding to Enantioselective Proteins

Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers and spatial orientations of substituents can lead to varying biological profiles. Understanding these nuances is crucial for drug design.

properties

IUPAC Name

N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c20-14(11-4-3-5-15-9-11)18-12-8-13(17-10-16-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQROYHELTVSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)nicotinamide

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